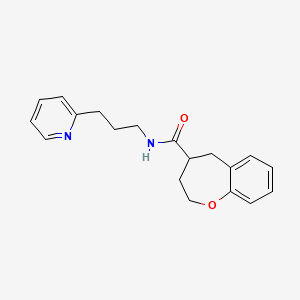

![molecular formula C9H11N3S B5579741 N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has gained significance in the field of medicinal chemistry. It is a potent inhibitor of certain protein kinases and has shown promising results in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine derivatives are involved in various synthesis processes. They have been used to create trifluoromethylated analogues of dihydroorotic acid, showcasing their utility in developing new chemical entities. The orthogonal intramolecular C–F···C=O interaction observed in some derivatives indicates a unique chemical behavior conducive to specific molecular conformations (Sukach et al., 2015).

Antioxidant Activity

A study on the synthesis of N-substituted phenyl derivatives of N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine revealed significant in vitro antioxidant activity. This was particularly notable in compounds with electron-donating substituents, highlighting the potential of these derivatives in antioxidant applications (Kotaiah et al., 2012).

Microtubule Targeting Agents

Certain 4-substituted 5-methyl derivatives have shown potent microtubule depolymerizing activities. This property is particularly significant in the context of cancer research, as these compounds can circumvent drug resistance mechanisms and exhibit significant antitumor effects in preclinical models (Devambatla et al., 2016).

Apoptosis Inducers

4-Anilino-N-methylthieno[2,3-d]pyrimidines have been discovered as potent apoptosis inducers. Their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells underlines their potential in cancer treatment strategies (Kemnitzer et al., 2009).

Antifungal Agents

Some derivatives have demonstrated antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential development as antifungal agents, indicating a broad spectrum of biological activities (Jafar et al., 2017).

Dual Enzyme Inhibitors

N,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine derivatives have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical in cancer and other diseases. The potency of these compounds as dual inhibitors has been noted, indicating their potential in therapeutic applications (Gangjee et al., 2008).

Propiedades

IUPAC Name |

N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5-6(2)13-9-7(5)8(10-3)11-4-12-9/h4H,1-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOSOHWFMPLYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)